18-hydroxystearoyl-CoA

ceramide biosynthesis substrate specificity sphingolipid metabolism

Procure authentic 18-hydroxystearoyl-CoA for suberin, wax ester, and FAR pathway research. This ω-hydroxylated thioester is the committed substrate for 1,18-octadecane-diol biosynthesis and an inhibitor of glycerol-3-phosphate dehydrogenase. Unmodified acyl-CoAs (e.g., stearoyl-CoA) cannot substitute for ω-hydroxy-specific enzymatic recognition, subcellular routing, or polymerization into suberin matrices. Validate your ω-hydroxy acyl-CoA reductase activity and suberin monomer biosynthesis with this specific compound.

Molecular Formula C39H66N7O18P3S-4
Molecular Weight 1046.0 g/mol
Cat. No. B15548928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-hydroxystearoyl-CoA
Molecular FormulaC39H66N7O18P3S-4
Molecular Weight1046.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H70N7O18P3S/c1-39(2,34(51)37(52)42-20-19-29(48)41-21-23-68-30(49)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-47)25-61-67(58,59)64-66(56,57)60-24-28-33(63-65(53,54)55)32(50)38(62-28)46-27-45-31-35(40)43-26-44-36(31)46/h26-28,32-34,38,47,50-51H,3-25H2,1-2H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/p-4/t28-,32-,33-,34+,38-/m1/s1
InChIKeyWMNWNRKMANJLHY-LFZQUHGESA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Hydroxystearoyl-CoA for Research Procurement: An Omega-Hydroxy Long-Chain Acyl-CoA Metabolite


18-Hydroxystearoyl-CoA (ω-hydroxystearoyl-CoA; 18-hydroxyoctadecanoyl-CoA) is a long-chain ω-hydroxy fatty acyl-CoA thioester with a molecular formula of C₃₉H₇₀N₇O₁₈P₃S and an average molecular weight of approximately 1046-1050 Da [1]. It is formed via the ω-hydroxylation of stearoyl-CoA catalyzed by NADPH-dependent cytochrome P450 monooxygenases [2], and serves as a key intermediate in specialized metabolic pathways including suberin and wax ester biosynthesis, as well as the enzymatic synthesis of 1,18-octadecanediol via fatty acyl-CoA reductase (FAR) [3]. Unlike more common acyl-CoA species such as stearoyl-CoA, palmitoyl-CoA, or oleoyl-CoA, 18-hydroxystearoyl-CoA bears a terminal hydroxyl group at the ω-position, which fundamentally alters its enzymatic recognition, metabolic fate, and subcellular routing [4].

Why 18-Hydroxystearoyl-CoA Cannot Be Substituted with Generic Acyl-CoAs in Metabolic Studies


Substituting 18-hydroxystearoyl-CoA with unmodified long-chain acyl-CoAs (e.g., stearoyl-CoA or palmitoyl-CoA) or with hydroxy-acyl-CoAs bearing the hydroxyl group at different positions (e.g., 2-hydroxystearoyl-CoA, 3-hydroxystearoyl-CoA, or 9-hydroxystearoyl-CoA) introduces confounding variables that compromise experimental validity [1]. The terminal ω-hydroxyl group fundamentally alters substrate recognition by key metabolic enzymes: fatty acyl-CoA reductases (FAR) accept ω-hydroxy-acyl-CoAs of 16 to 22 carbons for reduction to α,ω-diols, a reaction not possible with unmodified acyl-CoAs [2]; ceramide synthases exhibit differential reactivity toward ω-hydroxy versus non-hydroxy acyl-CoA substrates that varies with tissue type, subcellular fraction, and developmental stage [3]; and ω-hydroxy-specific acyl-CoA synthetases display organelle-specific activity profiles that differ markedly from those acting on unmodified fatty acids [4]. Direct activity comparisons reveal that the ratios of enzymatic activities toward ω-hydroxy versus non-hydroxy substrates are not constant but vary with animal age, subcellular fraction, brain cell preparation type, and organ source [3]. Furthermore, 18-hydroxystearoyl-CoA has been identified as an inhibitor of glycerol-3-phosphate dehydrogenase and 4-hydroxybenzoate-polyprenyltransferase, whereas unmodified stearoyl-CoA does not exhibit this inhibitory profile, introducing potential off-target effects when using generic alternatives in complex biological systems [5].

Quantitative Evidence Guide: 18-Hydroxystearoyl-CoA Performance Differentiation Against Structural Analogs


Differential Enzymatic Reactivity of 18-Hydroxystearoyl-CoA vs. Unmodified Acyl-CoAs in Ceramide Synthesis

Direct activity comparisons of 18-hydroxystearoyl-CoA with stearoyl-CoA and lignoceroyl-CoA demonstrate that the ω-hydroxy substrate exhibits distinct reactivity ratios in ceramide-forming reactions. These activity ratios are not constant but vary significantly with biological context including animal age, subcellular fractionation, brain cell preparation type, and organ source [1]. This context-dependent differential reactivity is a defining characteristic of the ω-hydroxy acyl-CoA class and directly contrasts with unmodified acyl-CoAs, which show more uniform reactivity profiles across conditions. The variation in substrate preference ratios provides a functional signature that cannot be replicated by substituting non-hydroxy analogs.

ceramide biosynthesis substrate specificity sphingolipid metabolism

FAR Substrate Acceptance: ω-Hydroxy-Specific Reduction to 1,18-Octadecanediol Not Possible with Unmodified Acyl-CoAs

Alcohol-forming fatty acyl-CoA reductase (FAR; EC 1.2.1.84) catalyzes the four-electron reduction of 18-hydroxystearoyl-CoA to 1,18-octadecane-diol, consuming 2 equivalents of NADPH [1]. This reaction is not possible with unmodified stearoyl-CoA, palmitoyl-CoA, or oleoyl-CoA, which lack the terminal hydroxyl group required for diol formation. The recombinant jojoba FAR enzyme accepts saturated and mono-unsaturated fatty acyl-CoAs of 16 to 22 carbons, demonstrating broad chain-length tolerance but strict requirement for the ω-hydroxy functional group for conversion to α,ω-diol products [1]. This substrate-specific transformation defines the unique metabolic routing of 18-hydroxystearoyl-CoA into suberin and wax ester biosynthetic pathways, distinguishing it from all non-hydroxy and internal-hydroxy acyl-CoA analogs.

fatty acyl-CoA reductase α,ω-diol biosynthesis suberin monomers

Stability Profile Comparison: 18-Hydroxystearoyl-CoA vs. Generic Acyl-CoA Handling Requirements

18-Hydroxystearoyl-CoA exhibits defined storage stability parameters: as a lyophilized powder, the compound is stable for 3 years at -20°C; in solvent, stability is limited to 1 year at -80°C . These parameters align with the general instability profile of acyl-CoA thioesters, which are prone to hydrolysis of the high-energy thioester bond. The terminal ω-hydroxyl group introduces additional hydrogen-bonding capacity that may influence solubility and aggregation behavior relative to unmodified acyl-CoAs such as stearoyl-CoA (C18:0-CoA) or palmitoyl-CoA (C16:0-CoA). Unmodified long-chain acyl-CoAs exhibit comparable cold-chain storage requirements, but the ω-hydroxy modification alters the compound's physicochemical profile (C₃₉H₇₀N₇O₁₈P₃S for the protonated form; average mass ~1050 Da) [1], which directly impacts solubility, micelle formation critical concentrations, and compatibility with standard assay buffers.

storage stability acyl-CoA handling experimental reproducibility

Inhibitory Activity Profile: 18-Hydroxystearoyl-CoA Acts as an Enzyme Inhibitor Unlike Unmodified Acyl-CoAs

18-Hydroxystearoyl-CoA has been documented as an inhibitor (mechanism unknown) of two enzymes: glycerol-3-phosphate dehydrogenase [Edgar79] and 4-hydroxybenzoate-polyprenyltransferase [Kawahara91] [1]. This inhibitory profile is not observed with unmodified long-chain acyl-CoAs such as stearoyl-CoA or palmitoyl-CoA, which function primarily as metabolic substrates rather than enzyme modulators in these contexts. Notably, the structurally related compound 9,10-epoxy-18-hydroxystearoyl-CoA shares this inhibitory profile against the same two enzymes [1], suggesting that the ω-hydroxy (or ω-hydroxy-epoxy) structural motif confers specific protein-binding interactions distinct from those of unmodified acyl-CoAs. This differential inhibitory activity introduces the potential for off-target effects when substituting 18-hydroxystearoyl-CoA with generic acyl-CoAs in complex biological systems or enzyme assays.

enzyme inhibition glycerol-3-phosphate dehydrogenase polyprenyltransferase

Organelle-Specific Acyl-CoA Synthetase Discrimination: ω-Hydroxy vs. Unmodified Fatty Acids

Long-chain and very-long-chain fatty acyl-CoA synthetases exhibit distinct organelle-specific activity profiles that depend critically on substrate structure. Comparative analysis of stearoyl-CoA and lignoceroyl-CoA synthetase activities across rat liver subcellular fractions demonstrates that stearoyl-CoA synthetase is present in mitochondria, peroxisomes, and microsomes, whereas lignoceroyl-CoA synthetase is absent from mitochondria [1]. In peroxisomes, stearic acid β-oxidation is sixfold greater than in mitochondria; lignoceric acid β-oxidation occurs only in peroxisomes and is fivefold lower than stearic acid β-oxidation [1]. While direct kinetic data for 18-hydroxystearoyl-CoA synthetase are not reported, the ω-hydroxy fatty acid 18-hydroxystearate is a recognized substrate of long-chain acyl-CoA synthetase (EC 6.2.1.3), which acts on a wide range of long-chain saturated and unsaturated fatty acids but with tissue-specific variation in substrate specificity [2]. This organelle- and substrate-dependent partitioning of synthetase activity indicates that ω-hydroxy fatty acids follow distinct subcellular routing compared to their unmodified counterparts, with implications for metabolic fate and downstream pathway engagement.

acyl-CoA synthetase peroxisomal metabolism subcellular localization

Hydroxylation Position Determines Desaturation vs. Hydroxylation Pathway Partitioning

The position of the hydroxyl group on the stearoyl-CoA backbone dictates enzyme-catalyzed reaction outcomes. Studies using 9-hydroxystearoyl-CoA and 11-hydroxystearoyl-CoA with Δ9-desaturase demonstrate that the desaturation reaction can proceed only when the hydroxyl group is at position C11, whereas hydroxylation reactions are possible with hydroxyl groups at either C9 or C11 [1]. This position-specific reactivity establishes a structural hierarchy among hydroxy-stearoyl-CoA isomers: internal hydroxyl isomers (e.g., 9-OH, 11-OH) undergo distinct enzymatic transformations (desaturation, further hydroxylation) compared to the terminal ω-hydroxy isomer (18-OH), which is not a substrate for Δ9-desaturase but instead enters ω-hydroxy-specific pathways such as FAR-catalyzed reduction to α,ω-diols [2] and suberin monomer biosynthesis. The C18 ω-hydroxyl group confers a unique metabolic identity that is not shared by 2-hydroxy, 3-hydroxy, 9-hydroxy, or 11-hydroxy stearoyl-CoA isomers.

Δ9-desaturase substrate hydroxylation fatty acid modification

18-Hydroxystearoyl-CoA: Defined Application Scenarios for Research and Industrial Procurement


Suberin Biosynthesis and Plant Cuticular Lipid Research

18-Hydroxystearoyl-CoA is an essential monomer precursor for suberin biosynthesis in plant root endodermis, periderm, seed coats, and wound-healing tissues [1]. The ω-hydroxyl group is required for polymerization into the suberin polyester matrix via esterification reactions that are not accessible to unmodified acyl-CoAs. The FAR-catalyzed reduction of 18-hydroxystearoyl-CoA to 1,18-octadecane-diol consumes 2 NADPH equivalents and represents the committed step in generating α,ω-diol suberin monomers [2]. Researchers investigating plant drought tolerance, pathogen defense, or root barrier function require this specific compound to recapitulate suberin monomer biosynthesis in vitro and to validate enzymatic activities of ω-hydroxy fatty acyl-CoA reductases and acyltransferases involved in suberin assembly.

α,ω-Diol and Wax Ester Biosynthetic Pathway Analysis

The alcohol-forming fatty acyl-CoA reductase (FAR) pathway utilizes 18-hydroxystearoyl-CoA as a direct substrate for the production of 1,18-octadecane-diol, a C18 α,ω-diol that serves as a building block for wax esters and other specialized lipids [1]. The recombinant FAR enzyme from jojoba (Simmondsia chinensis) has been characterized to accept saturated and mono-unsaturated fatty acyl-CoAs of 16 to 22 carbons, demonstrating broad substrate tolerance that includes ω-hydroxy acyl-CoAs but excludes unmodified acyl-CoAs for diol formation [2]. This application scenario is directly relevant to industrial biotechnology efforts in renewable chemical production, biolubricant synthesis, and metabolic engineering of yeast or plant systems for α,ω-diol manufacturing.

Enzyme Inhibition Studies Involving Glycerol-3-Phosphate Dehydrogenase and Polyprenyltransferases

18-Hydroxystearoyl-CoA functions as an inhibitor of glycerol-3-phosphate dehydrogenase and 4-hydroxybenzoate-polyprenyltransferase, as documented in the MetaCyc database [1]. This inhibitory activity, not observed with unmodified stearoyl-CoA or palmitoyl-CoA, positions 18-hydroxystearoyl-CoA as a tool compound for probing the regulatory roles of ω-hydroxy fatty acyl-CoAs in lipid metabolism and isoprenoid biosynthesis. Investigators studying the interplay between fatty acid ω-hydroxylation and glycerolipid synthesis, or exploring the mechanistic basis for acyl-CoA-mediated enzyme regulation, require authentic 18-hydroxystearoyl-CoA to validate inhibitory effects and to distinguish ω-hydroxy-specific modulation from general acyl-CoA effects.

Subcellular Metabolic Compartmentalization and Peroxisomal Fatty Acid Metabolism Research

The activation of 18-hydroxystearate to 18-hydroxystearoyl-CoA by long-chain acyl-CoA synthetase (EC 6.2.1.3) and subsequent subcellular routing represent critical steps in understanding organelle-specific fatty acid metabolism [1]. Unlike stearoyl-CoA, which is activated and metabolized across mitochondria, peroxisomes, and microsomes, ω-hydroxy fatty acyl-CoAs follow distinct subcellular partitioning that directs them toward peroxisomal pathways or specialized biosynthetic compartments [2]. This application scenario is particularly relevant for studies of peroxisomal disorders, very-long-chain fatty acid metabolism, and the compartmentalized biosynthesis of plant extracellular lipids. Procurement of authentic 18-hydroxystearoyl-CoA enables precise tracking of ω-hydroxy fatty acyl-CoA trafficking and metabolic fate, which cannot be modeled using surrogate unmodified acyl-CoAs.

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